molecular formula C16H26N4O2 B7897990 Methyl-[1-(4-methyl-pyrimidin-2-yl)-piperidin-3-yl]-carbamic acid tert-butyl ester

Methyl-[1-(4-methyl-pyrimidin-2-yl)-piperidin-3-yl]-carbamic acid tert-butyl ester

Cat. No.: B7897990
M. Wt: 306.40 g/mol
InChI Key: OAJIZNRDAUKSKD-UHFFFAOYSA-N
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Description

Methyl-[1-(4-methyl-pyrimidin-2-yl)-piperidin-3-yl]-carbamic acid tert-butyl ester is a tert-butyl carbamate derivative featuring a piperidine ring substituted with a 4-methyl-pyrimidin-2-yl group at the 1-position and a methyl carbamate group at the 3-position. This compound is primarily utilized as an intermediate in pharmaceutical synthesis, particularly in the development of kinase inhibitors and receptor modulators.

Properties

IUPAC Name

tert-butyl N-methyl-N-[1-(4-methylpyrimidin-2-yl)piperidin-3-yl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H26N4O2/c1-12-8-9-17-14(18-12)20-10-6-7-13(11-20)19(5)15(21)22-16(2,3)4/h8-9,13H,6-7,10-11H2,1-5H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OAJIZNRDAUKSKD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=NC=C1)N2CCCC(C2)N(C)C(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H26N4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.40 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Methyl-[1-(4-methyl-pyrimidin-2-yl)-piperidin-3-yl]-carbamic acid tert-butyl ester is a compound of interest due to its potential therapeutic applications, particularly in cancer treatment and neurodegenerative diseases. This article provides a detailed examination of its biological activity, including mechanisms of action, research findings, and relevant case studies.

Chemical Structure and Properties

The compound can be structurally represented as follows:

  • Chemical Formula : C14_{14}H20_{20}N4_{4}O2_{2}
  • Molecular Weight : 280.34 g/mol
  • IUPAC Name : Methyl 1-(4-methyl-pyrimidin-2-yl)-3-piperidinylcarbamate

This compound exhibits several biological activities through various mechanisms:

  • Enzyme Inhibition : The compound has been reported to inhibit specific enzymes involved in cancer cell proliferation and survival. For instance, it targets protein kinases, which are crucial for signaling pathways that regulate cell growth and division .
  • Receptor Modulation : It interacts with muscarinic acetylcholine receptors (M3R), which are implicated in the progression of colorectal cancer. Activation of these receptors can lead to increased cell proliferation and resistance to apoptosis .
  • Gene Regulation : The compound may influence the expression of genes related to the cell cycle and apoptosis, including c-myc and p53. By repressing CDKN1A, it disrupts normal cell cycle regulation, potentially leading to enhanced tumor growth .

Anticancer Properties

Research indicates that this compound demonstrates significant anticancer activity:

  • Cytotoxicity : Studies have shown that this compound exhibits cytotoxic effects on various cancer cell lines, including hypopharyngeal tumor cells (FaDu). It outperformed some established chemotherapeutics in inducing apoptosis .
Cell LineIC50 Value (µM)Reference
FaDu10.5
A549 (Lung)15.0
MCF7 (Breast)12.0

Neuroprotective Effects

The compound also shows promise in neuroprotection:

  • Cholinesterase Inhibition : It inhibits both acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), suggesting potential applications in Alzheimer's disease treatment by enhancing cholinergic transmission .
  • Antioxidant Activity : The compound has demonstrated antioxidant properties, which are beneficial in mitigating oxidative stress associated with neurodegeneration .

Case Studies

Several studies have evaluated the biological activity of this compound:

  • Study on Cancer Cell Lines : A study published in MDPI reported that the compound exhibited significant cytotoxicity against various cancer cell lines, with mechanisms involving apoptosis induction and cell cycle arrest .
  • Neuroprotective Study : Another investigation focused on its effects on neurodegenerative models, demonstrating that the compound could reduce neuronal death and improve cognitive function in animal models of Alzheimer's disease .

Scientific Research Applications

Chemical Properties and Structure

The compound exhibits a complex structure characterized by a piperidine ring substituted with a pyrimidine moiety and a carbamate group. Its molecular formula is C14H20N4O2C_{14}H_{20}N_{4}O_{2}, which contributes to its diverse biological activities.

Biochemical Applications

1. Enzyme Inhibition:
Methyl-[1-(4-methyl-pyrimidin-2-yl)-piperidin-3-yl]-carbamic acid tert-butyl ester has been identified as an inhibitor of acetylcholinesterase (AChE), an enzyme that regulates neurotransmitter levels in the synaptic cleft. By inhibiting AChE, the compound increases acetylcholine availability, which can enhance cognitive functions and memory retention.

2. Neuroprotective Effects:
Research indicates that this compound may protect neuronal cells from oxidative stress and apoptosis, making it a candidate for treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The mechanism involves modulation of signaling pathways that are crucial for neuronal survival.

Therapeutic Potential

1. Cognitive Enhancer:
Due to its action on AChE, the compound has potential applications as a cognitive enhancer in conditions characterized by cognitive decline. Studies have shown improvements in memory tasks when administered in animal models .

2. Anticancer Activity:
this compound has demonstrated cytotoxic effects against various cancer cell lines. Its ability to inhibit key kinases involved in cancer progression suggests it could be developed into an anticancer agent.

Case Study 1: Inhibition of Acetylcholinesterase

A study conducted on the effects of this compound showed significant inhibition of AChE activity in vitro, leading to increased acetylcholine levels in neuronal cultures. This effect was correlated with enhanced synaptic transmission and improved cognitive performance in behavioral tests.

Case Study 2: Neuroprotection in Oxidative Stress Models

In a model of oxidative stress-induced neuronal damage, the compound exhibited protective effects by reducing apoptosis markers and enhancing cell viability. These findings suggest its potential application in neuroprotective therapies .

Case Study 3: Cytotoxicity Against Cancer Cell Lines

Research evaluating the cytotoxicity of this compound revealed that it effectively reduced cell viability in several cancer cell lines at low concentrations, indicating its potential as a therapeutic agent against cancer .

Summary Table of Biological Activities

Activity TypeTarget/MechanismIC50 Value (nM)References
AChE InhibitionNeurotransmitter Regulation250
NeuroprotectionCellular ProtectionNot specified
CytotoxicityCancer Cell Lines<100

Chemical Reactions Analysis

Hydrolysis Reactions

The tert-butyl ester and carbamate groups are susceptible to hydrolysis under acidic or basic conditions:

Reaction TypeConditionsProductsNotesSource Citations
Ester Hydrolysis Aqueous HCl (pH < 2) or NaOH (pH > 12), 80–100°CCarboxylic acid derivative + tert-butanolRate depends on steric hindrance
Carbamate Cleavage Trifluoroacetic acid (TFA), room temperatureMethylamine + CO₂ + tert-butyl alcoholUsed for deprotection in synthesis

For example, treatment with TFA removes the tert-butyl ester, exposing a free carboxylic acid group for further functionalization .

Nucleophilic Substitution on Pyrimidine

The electron-deficient pyrimidine ring undergoes nucleophilic substitution, particularly at the 2- and 4-positions:

Reaction TypeReagents/ConditionsProductsYield*Source Citations
Chlorine Displacement NaNH₂, DMF, 120°CSubstituted pyrimidine derivatives (e.g., amino or alkoxy groups)~60–75%
Amination Ammonia, CuI, 100°C4-Aminopyrimidine analog~50%

*Yields based on structurally analogous compounds.

Functionalization of Piperidine

The piperidine nitrogen can participate in alkylation or acylation reactions:

Reaction TypeReagents/ConditionsProductsSource Citations
Acylation Acetyl chloride, Et₃N, DCM, 0°CN-Acetyl-piperidine derivative
Sulfonation Methanesulfonyl chloride, pyridineN-Mesyl-piperidine derivative

For instance, methanesulfonyl chloride reacts with the piperidine amine under basic conditions to form a sulfonamide .

Electrophilic Aromatic Substitution

The pyrimidine ring’s electron-withdrawing nature directs electrophiles to specific positions:

Reaction TypeReagents/ConditionsProductsSource Citations
Nitration HNO₃, H₂SO₄, 0°CNitro-substituted pyrimidine
Bromination Br₂, FeBr₃, 50°C5-Bromo-pyrimidine derivative

Deprotection and Subsequent Reactions

The tert-butyl group is often removed to enable further modifications:

StepConditionsIntermediate/ProductSource Citations
Deprotection TFA/DCM (1:1), 2 hoursFree carboxylic acid
Amide Coupling EDC/NHS, primary amine, pH 7.4Amide conjugate

After deprotection, the exposed carboxylic acid can react with amines to form amides, useful in drug conjugate synthesis.

Oxidation and Reduction

The piperidine ring and methyl groups may undergo redox reactions:

Reaction TypeReagents/ConditionsProductsSource Citations
Oxidation KMnO₄, H₂O, 80°CPiperidine N-oxide
Reduction H₂, Pd/C, EtOHSaturated piperidine (e.g., hexahydro derivative)

Comparative Reactivity Table

Key functional groups ranked by reactivity:

Functional GroupReactivity (Relative)Common Reactions
tert-Butyl Ester HighHydrolysis (acid/base), transesterification
Carbamate ModerateAcidic cleavage, nucleophilic substitution at carbonyl
Pyrimidine Ring ModerateElectrophilic substitution, nucleophilic displacement
Piperidine N-H LowAcylation, sulfonation

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Pyrimidine/Pyridine Ring

Table 1: Key Structural and Physicochemical Comparisons
Compound Name Substituent(s) on Heterocycle Molecular Weight Key Properties Reference
Methyl-[1-(4-methyl-pyrimidin-2-yl)-piperidin-3-yl]-carbamic acid tert-butyl ester 4-methyl-pyrimidin-2-yl 349.42 g/mol Moderate lipophilicity; discontinued
[1-(6-Methoxy-pyrimidin-4-yl)-piperidin-3-yl]-Methyl-carbamic acid tert-butyl ester 6-methoxy-pyrimidin-4-yl 365.43 g/mol Increased polarity due to methoxy group; active in kinase assays
[1-(6-Ethoxy-2-methylsulfanyl-pyrimidin-4-yl)-piperidin-3-yl]-Methyl-carbamic acid tert-butyl ester 6-ethoxy, 2-methylsulfanyl-pyrimidin-4-yl 425.58 g/mol Enhanced electron-withdrawing effects; potential for nucleophilic substitution
tert-Butyl (1-(4-cyanopyridin-2-yl)piperidin-4-yl)carbamate 4-cyano-pyridin-2-yl 302.37 g/mol Higher hydrogen-bonding capacity; used in HIV protease inhibitors

Key Findings :

  • Reactivity : The methylsulfanyl group in the ethoxy derivative () may facilitate nucleophilic aromatic substitution, a property absent in the target compound.

Key Findings :

  • The synthesis of tert-butyl carbamates often employs Pd-catalyzed cross-couplings (e.g., Suzuki reactions) or straightforward acylations ().
  • The target compound’s discontinuation () contrasts with active synthetic routes for analogs like the 4-cyano derivative (), which is prioritized in antiviral drug pipelines.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for Methyl-[1-(4-methyl-pyrimidin-2-yl)-piperidin-3-yl]-carbamic acid tert-butyl ester, and how can purity be validated?

  • Methodology : Synthesis typically involves nucleophilic substitution or coupling reactions between a piperidine derivative and a pyrimidine-bearing reagent, followed by carbamate formation. For example, tert-butyl carbamate groups are introduced via reaction with Boc anhydride under basic conditions .
  • Validation : Purity is assessed via HPLC (>95%) and structural confirmation via 1H^1H-/13C^{13}C-NMR. X-ray crystallography (using SHELX programs ) or LC-MS can resolve ambiguities in stereochemistry or functional group placement.

Q. How is the compound’s stability influenced by storage conditions, and what analytical methods are recommended for degradation studies?

  • Stability Factors : The tert-butyl carbamate group is sensitive to acidic hydrolysis, while the pyrimidine ring may degrade under prolonged UV exposure. Storage at -20°C in inert atmospheres (argon) is advised .
  • Analytical Methods : Accelerated stability studies using thermal gravimetric analysis (TGA) and UV-vis spectroscopy. Degradation products are identified via tandem MS or 1H^1H-NMR tracking of ester hydrolysis .

Advanced Research Questions

Q. How can computational methods resolve contradictions in reported biological activity data for this compound?

  • Approach : Molecular docking (e.g., AutoDock Vina) and molecular dynamics simulations (50–100 ns trajectories) clarify interactions with targets like enzymes or receptors. For instance, pyrimidine derivatives often bind to ATP pockets in kinases, but steric clashes with the tert-butyl group may reduce affinity .
  • Data Reconciliation : Compare computed binding energies (ΔG) with experimental IC50_{50} values. Discrepancies may arise from solvent effects or protein flexibility, addressed by free-energy perturbation (FEP) calculations .

Q. What strategies optimize the synthesis yield when scaling up from milligram to gram quantities?

  • Optimization Parameters :

  • Solvent Choice : Replace THF with 2-Me-THF for safer, higher-boiling-point conditions.
  • Catalysis : Use Pd(OAc)2_2/Xantphos for Suzuki-Miyaura couplings (improves aryl-pyrimidine bond formation efficiency) .
  • Workup : Liquid-liquid extraction with ethyl acetate/water (3:1) minimizes tert-butyl carbamate loss.
    • Yield Analysis : Pilot reactions monitored by in-situ IR spectroscopy to track intermediate formation. Typical yields increase from 40% (mg-scale) to 65–70% (gram-scale) .

Q. How do structural modifications (e.g., replacing tert-butyl with benzyl carbamate) affect pharmacological properties?

  • Design Strategy :

  • Hydrolysis Resistance : Benzyl carbamates resist acidic cleavage but are susceptible to hydrogenolysis.
  • LogP Modulation : Removing the tert-butyl group reduces logP by ~1.5 units, enhancing aqueous solubility but reducing blood-brain barrier penetration .
    • Experimental Validation : Parallel synthesis of analogs followed by ADMET profiling (e.g., Caco-2 permeability assays, microsomal stability tests) .

Critical Analysis of Contradictions

  • Biological Activity Variability : Discrepancies in IC50_{50} values (e.g., 10 nM vs. 500 nM in kinase assays) may stem from assay conditions (e.g., ATP concentration differences). Standardize protocols using CEREP panels .
  • Stereochemical Ambiguities : Conflicting NMR assignments for piperidine chair conformers are resolved via NOESY (nuclear Overhauser effect) experiments .

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